Ecabet

Descripción

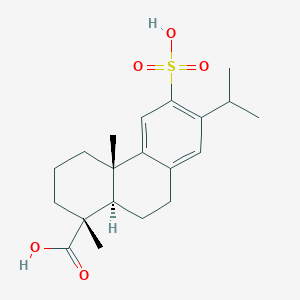

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCWQNVIUXZOMJ-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046881 | |

| Record name | Ecabet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.26e-03 g/L | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33159-27-2, 86408-72-2 | |

| Record name | Ecabet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33159-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecabet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033159272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecabet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ecabet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECABET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K02669KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Antimicrobial Properties of Ecabet Sodium Against Helicobacter pylori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of ecabet sodium against Helicobacter pylori. This compound sodium, a locally acting anti-ulcer agent derived from dehydroabietic acid, exhibits a multi-faceted mechanism of action against this pathogenic bacterium. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular and cellular interactions.

Core Antimicrobial Activities

This compound sodium's efficacy against H. pylori is not attributed to a single mechanism but rather a combination of effects that disrupt the bacterium's ability to survive, colonize, and induce inflammation in the gastric mucosa. These core activities include direct bactericidal action, inhibition of crucial enzymatic activity, prevention of bacterial adhesion to gastric epithelial cells, and modulation of the host inflammatory response.

Bactericidal and Growth Inhibitory Effects

This compound sodium demonstrates direct bactericidal activity against H. pylori, particularly under the acidic conditions characteristic of the gastric environment. This effect is concentration-dependent and is more pronounced at lower pH values.[1] Studies have shown that this compound sodium is effective against both antibiotic-susceptible and resistant strains of H. pylori. While specific Minimum Inhibitory Concentration (MIC) values (MIC50 and MIC90) for this compound sodium are not widely reported in the reviewed literature, its ability to reduce viable cell counts has been documented.

Table 1: Bactericidal Activity of this compound Sodium Against H. pylori

| Parameter | Condition | This compound Sodium Concentration | Observation | Reference |

| Viable Cell Count | pH 4.0 and 5.0 | Concentration-dependent | Bactericidal effect observed | [2] |

| Viable Cell Count | pH 6.0 and 7.0 | Not specified | No bactericidal effect observed | [2] |

| Viable Cell Count | pH 3.0 (with 10 mM urea) | 2 and 4 mg/mL | Decreased number of viable cells below control level | [2] |

Inhibition of Urease Activity

A critical survival mechanism for H. pylori in the acidic stomach is its production of the enzyme urease, which hydrolyzes urea to produce ammonia, thereby neutralizing the surrounding acid. This compound sodium has been shown to irreversibly inhibit H. pylori urease activity in a concentration-dependent manner, particularly at an acidic pH.[3][4] This inhibition compromises the bacterium's ability to withstand gastric acid.[3]

Table 2: Inhibition of H. pylori Urease Activity by this compound Sodium

| Parameter | Condition | This compound Sodium Concentration | Observation | Reference |

| Urease Activity | pH 5.0 | 1-4 mg/mL | Concentration-dependent inhibition | [3] |

| Urease Activity | pH 8.0 | 1-4 mg/mL | No inhibition | [3] |

| Urease Activity (Purified Jack Bean Urease) | Below pH 5.0 | 2.1 mg/mL | IC50 value | [4] |

Inhibition of Adhesion to Gastric Epithelial Cells

The initial and essential step in H. pylori pathogenesis is its adhesion to the gastric epithelial cells. This compound sodium significantly inhibits this adhesion in a dose-dependent manner.[5][6] This anti-adhesion effect has been demonstrated using human gastric carcinoma cell lines such as MKN-45.[7]

Table 3: Inhibition of H. pylori Adhesion by this compound Sodium

| Cell Line | This compound Sodium Concentration | Observation | Reference |

| Gastric Epithelial Cells | Dose-dependent | Significant inhibition of adhesion | [5][6] |

| MKN-45 | 5 µg/mL | Inhibition of IL-8 gene transcription and secretion | [7] |

Morphological Alterations

Treatment with this compound sodium induces significant morphological changes in H. pylori. The bacterium, which is typically bacilliform (spiral-shaped), transforms into a horseshoe or doughnut shape.[1] This alteration in morphology is indicative of cellular stress and damage.

Anti-inflammatory Effects

H. pylori infection triggers a robust inflammatory response in the gastric mucosa, largely through the interaction of its lipopolysaccharide (LPS) with Toll-like receptor 4 (TLR4) on gastric epithelial cells. This leads to the activation of downstream signaling pathways, such as the NF-κB pathway, and the production of pro-inflammatory cytokines like interleukin-8 (IL-8). This compound sodium has been shown to inhibit these inflammatory processes. It is suggested that this compound interacts with H. pylori LPS, thereby blocking its ability to activate TLR4.[8] This, in turn, prevents the phosphorylation of downstream signaling molecules like TAK1 and the subsequent activation of caspases and NF-κB, leading to reduced IL-8 production.[7][8][9]

Signaling Pathways and Mechanisms of Action

The antimicrobial and anti-inflammatory effects of this compound sodium against H. pylori are underpinned by its interaction with key bacterial and host cellular components.

Inhibition of H. pylori Survival and Colonization Factors

The multifaceted action of this compound sodium targets several key aspects of H. pylori pathogenesis, creating an inhospitable environment for the bacterium.

Caption: Multi-target action of this compound on H. pylori.

Inhibition of H. pylori LPS-Induced Inflammatory Signaling

This compound sodium interferes with the inflammatory cascade initiated by H. pylori LPS, a major virulence factor. By binding to LPS, this compound likely prevents its recognition by TLR4, a key pattern recognition receptor on gastric epithelial cells. This blockade disrupts the downstream signaling that leads to inflammation and apoptosis.

Caption: Inhibition of TLR4 signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound sodium's anti-H. pylori activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound sodium against H. pylori.

Caption: Workflow for MIC determination.

Methodology:

-

H. pylori Culture and Inoculum Preparation: Culture H. pylori on a suitable agar medium (e.g., Brucella agar with 5% horse serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Harvest the bacteria and suspend in a broth medium (e.g., Brucella broth with 5% fetal bovine serum) to a turbidity equivalent to a 1.0 McFarland standard.

-

Preparation of this compound Sodium Dilutions: Prepare a stock solution of this compound sodium in an appropriate solvent. Perform two-fold serial dilutions in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

-

Inoculation: Add the prepared H. pylori inoculum to each well of the microtiter plate containing the this compound sodium dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 72 hours under microaerophilic conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound sodium that completely inhibits visible growth of H. pylori.

H. pylori Urease Activity Assay

This protocol describes a colorimetric assay to quantify the inhibitory effect of this compound sodium on H. pylori urease activity.

Caption: Workflow for urease inhibition assay.

Methodology:

-

Preparation of Crude Urease Extract: Harvest cultured H. pylori and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Resuspend the bacterial pellet in the same buffer and lyse the cells by sonication on ice. Centrifuge the lysate to remove cellular debris, and collect the supernatant containing the crude urease extract.

-

Urease Inhibition Assay:

-

In a microtiter plate, add the crude urease extract to wells containing various concentrations of this compound sodium or a control vehicle.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the urease reaction by adding a urea solution containing a pH indicator (e.g., phenol red).

-

Incubate the plate at 37°C and monitor the color change over time. The production of ammonia will increase the pH, causing a color shift of the indicator.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at various time points using a microplate reader.

-

-

Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the rate of reaction in the presence of this compound sodium to that of the control.

H. pylori Adhesion Assay

This protocol details an enzyme-linked immunosorbent assay (ELISA)-based method to quantify the inhibition of H. pylori adhesion to gastric epithelial cells by this compound sodium.

Caption: Workflow for anti-adhesion ELISA.

Methodology:

-

Cell Culture: Seed human gastric epithelial cells (e.g., MKN-45) into a 96-well tissue culture plate and grow to confluence.

-

Bacterial Preparation and Treatment: Culture H. pylori as described above. Harvest the bacteria and resuspend in cell culture medium. Pre-incubate the bacterial suspension with various concentrations of this compound sodium or a vehicle control for 1 hour at 37°C.

-

Co-culture: Remove the culture medium from the epithelial cells and add the pre-treated bacterial suspension. Incubate for a defined period (e.g., 2 hours) to allow for adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

-

ELISA:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells if necessary, depending on the target antigen.

-

Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

-

Add a primary antibody specific for H. pylori and incubate.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After another washing step, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

-

Analysis: The absorbance is proportional to the number of adherent bacteria. Calculate the percentage of adhesion inhibition relative to the control.

Conclusion

This compound sodium presents a compelling profile as an anti-Helicobacter pylori agent, distinguished by its multiple mechanisms of action that collectively create a hostile environment for the bacterium within the gastric niche. Its ability to exert direct bactericidal effects, inhibit the critical urease enzyme, prevent adhesion to the gastric epithelium, and modulate the host's inflammatory response underscores its potential as a valuable component in H. pylori eradication therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area, ultimately contributing to more effective strategies for managing H. pylori-associated diseases.

References

- 1. Bacterial activity of a new antiulcer agent, this compound sodium, against Helicobacter pylori under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial activity of a new antiulcer agent, this compound sodium, against Helicobacter pylori under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Ecabet Sodium in Gastrointestinal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecabet sodium is a gastroprotective agent utilized in the management of gastritis and peptic ulcers. Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass the active potentiation of mucosal defense mechanisms and direct inhibitory effects on aggressive luminal factors. This technical guide provides a comprehensive overview of the molecular targets of this compound sodium within gastrointestinal cells. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts in the field of gastrointestinal therapeutics.

Quantitative Data on the Molecular Interactions of this compound Sodium

The following tables summarize the available quantitative data regarding the effects of this compound sodium on various molecular targets in gastrointestinal cells. It is important to note that while several studies have investigated these interactions, standardized potency metrics such as IC50 and EC50 values are not consistently reported in the available literature. The data presented here are derived from published experimental findings.

| Table 1: Effect of this compound Sodium on Gastric Mucosal Defense Mechanisms | |

| Molecular Target/Process | Observed Effect |

| Prostaglandin E2 (PGE2) Synthesis | Dose-dependent increase in gastric mucosal PGE2 levels with oral administration of 25 and 100 mg/kg this compound sodium in rats.[1] |

| Prostacyclin (PGI2) Synthesis | Dose-dependent increase in the capacity of gastric mucosa to synthesize PGI2 with oral administration of 25 and 100 mg/kg this compound sodium in rats.[1] |

| Mucin Biosynthesis | Significant increase in [3H]glucosamine incorporation into antral and corpus mucin following intragastric administration of 100 mg/kg this compound sodium in rats.[2] |

| Arachidonic Acid Release | Concentration- and time-dependent potentiation of [14C]arachidonic acid release from prelabeled gastric mucosal cells at concentrations of 0.1-10 mM. |

| Gastric Mucosal Blood Flow | Improved blood flow in the gastric mucosa.[3] |

| Bicarbonate Secretion | Stimulation of mucosal bicarbonate secretion.[4] |

| Table 2: Inhibitory Effects of this compound Sodium on Aggressive Factors | |

| Molecular Target | Observed Effect |

| Pepsin Activity | Significant inhibition of pepsin activity in human gastric juice, with a maximum inhibition of 78%. Pepsin-1, the ulcer-associated pepsin, was inhibited to the greatest extent.[5][6] |

| Helicobacter pylori Urease Activity | Concentration-dependent inhibition of H. pylori urease activity at pH 5.0 with 1-4 mg/ml of this compound sodium.[1] The inhibition was found to be irreversible. |

| Helicobacter pylori Adhesion | Dose-dependent inhibition of H. pylori adhesion to gastric epithelial cells. |

| H. pylori LPS-induced NADPH Oxidase 1 (Nox1) Expression | Complete blockage of H. pylori LPS-stimulated Nox1 mRNA expression with 10 mg/ml this compound sodium pretreatment.[7] |

| H. pylori LPS-induced Apoptosis | Complete blockage of H. pylori LPS-triggered apoptosis in gastric mucosal cells.[7] |

Key Signaling Pathways Modulated by this compound Sodium

This compound sodium exerts its cellular effects through the modulation of several key signaling pathways involved in inflammation and cell survival.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

Helicobacter pylori lipopolysaccharide (LPS) is a potent activator of the TLR4 signaling cascade, leading to a pro-inflammatory response. This compound sodium has been shown to interact directly with H. pylori LPS, forming high molecular mass complexes. This interaction is suggested to block the activation of TLR4, thereby mitigating downstream inflammatory signaling.[7]

References

- 1. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric flow measured with hydrogen clearance technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined effect of rebamipide and this compound sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of regional gastric mucosal blood flow by hydrogen gas clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ecabet's Effect on Prostaglandin Synthesis in the Gastric Mucosa

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ecabet sodium, a gastroprotective agent derived from dehydroabietic acid, enhances the defense mechanisms of the gastric mucosa. A primary component of its cytoprotective action is the stimulation of endogenous prostaglandin synthesis, particularly Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2), which are crucial mediators of mucosal integrity.[1][2][3] This document provides a detailed examination of the molecular mechanisms underlying this compound's effect on prostaglandin production, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used in this research, and presents visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Stimulation of Arachidonic Acid Release

Prostaglandins are synthesized from arachidonic acid (AA) through the action of cyclooxygenase (COX) enzymes.[4] this compound's primary mechanism for increasing prostaglandin synthesis is not by upregulating COX enzyme expression or activity, but rather by increasing the availability of the substrate, arachidonic acid.[1]

The proposed mechanism involves two key actions:

-

Increased Membrane Fluidity: this compound and its active derivatives have been shown to increase the fluidity of the gastric mucosal cell membrane. This biophysical change is believed to facilitate the release of arachidonic acid from membrane phospholipids.[1]

-

Promotion of Arachidonic Acid (AA) Release: this compound potentiates the release of AA from gastric mucosal cells in a concentration- and time-dependent manner. This process is partly dependent on the activity of phospholipase A2 (PLA2) and the presence of intracellular calcium (Ca2+). However, studies indicate that this compound does not directly increase PLA2 activity or intracellular Ca2+ concentrations, suggesting its effect is more closely linked to altering the membrane environment to favor AA liberation.[1]

The released arachidonic acid is then available for conversion into prostaglandins by constitutively expressed COX enzymes (primarily COX-1 in healthy mucosa), leading to a localized increase in cytoprotective PGE2 and PGI2.[1][2][5] This enhanced prostaglandin production contributes to the overall gastroprotective effects of this compound, which include stimulating mucus and bicarbonate secretion and improving mucosal blood flow.[3][6]

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the proposed mechanism by which this compound stimulates prostaglandin synthesis.

Caption: Mechanism of this compound-induced Prostaglandin Synthesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on arachidonic acid release and prostaglandin synthesis as reported in key preclinical studies.

Table 1: Effect of this compound on Arachidonic Acid (AA) Release and PGE2 Production in Rat Gastric Mucosal Cells (in vitro)

| Parameter | This compound Concentration | Observation | Source |

| [¹⁴C]AA Release | 0.1 - 10 mM | Concentration- and time-dependent potentiation of release. | [1] |

| 10 mM (inhibitor study) | Release partly depressed by mepacrine (PLA2 inhibitor) and Ca2+ chelation. | [1] | |

| PGE2 Production | 0.1 - 10 mM | Simultaneous increase with AA release. | [1] |

| 10 mM (inhibitor study) | Increase partly depressed by mepacrine and Ca2+ chelation. | [1] |

Table 2: Effect of Orally Administered this compound on Gastric Mucosal Prostanoid Levels in Rats (in vivo / ex vivo)

| Prostanoid | This compound Dosage (p.o.) | Observation | Source |

| PGE2 Level | 25 mg/kg | Dose-dependent increase in gastric mucosal levels. | [2] |

| 100 mg/kg | Dose-dependent increase; effect persisted for up to 3 hours. | [2] | |

| PGE2 Synthesis Capacity | 25 mg/kg | Dose-dependent increase in the capacity of gastric mucosa to synthesize PGE2. | [2] |

| 100 mg/kg | Dose-dependent increase in synthesis capacity. | [2][7] | |

| 400 mg/kg | Significant increase in PGE2 synthesis in duodenal mucosa. | [2] | |

| PGI2 Synthesis Capacity | 25 mg/kg | Dose-dependent increase in the capacity of gastric mucosa to synthesize PGI2. | [2] |

| 100 mg/kg | Dose-dependent increase in synthesis capacity. | [2] | |

| Thromboxane A2 (TXA2) Synthesis | 25 - 400 mg/kg | No modification of TXA2 synthesis. | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the studies cited.

Protocol: In Vitro Measurement of Arachidonic Acid Release and PGE2 Production

This protocol is a synthesized representation of methods used to assess the direct effect of this compound on isolated gastric mucosal cells.[1]

Objective: To determine if this compound directly stimulates the release of arachidonic acid and the production of PGE2 from gastric mucosal cells.

Methodology:

-

Cell Isolation: Gastric mucosal cells are isolated from rat stomachs via enzymatic digestion (e.g., using pronase and collagenase).

-

Radiolabeling: The isolated cells are pre-labeled by incubation with [¹⁴C]arachidonic acid for a set period (e.g., 60-90 minutes), allowing the radioactive AA to be incorporated into the cell membrane phospholipids.

-

Incubation with this compound: After washing to remove unincorporated [¹⁴C]AA, the pre-labeled cells are incubated in a suitable buffer with varying concentrations of this compound sodium (e.g., 0.1, 1, 10 mM) for different time points (e.g., 15, 30, 60 minutes). A control group without this compound is run in parallel.

-

Sample Collection: At the end of the incubation period, the cell suspension is centrifuged to separate the cells (pellet) from the supernatant.

-

Measurement of AA Release: The radioactivity in the supernatant is measured using a liquid scintillation counter. An increase in radioactivity compared to the control indicates the release of [¹⁴C]AA from the cells.

-

Measurement of PGE2 Production: The concentration of PGE2 in the supernatant is quantified using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).[8][9][10]

-

Data Analysis: The amount of [¹⁴C]AA released is expressed as a percentage of the total radioactivity incorporated by the cells. PGE2 levels are typically expressed as pg/mL or ng/mg of protein. Results are compared between control and this compound-treated groups using appropriate statistical tests.

Caption: Experimental Workflow for In Vitro AA Release & PGE2 Assay.

Protocol: Ex Vivo Measurement of Gastric Mucosal Prostaglandin Synthesis Capacity

This protocol outlines a typical ex vivo experiment to assess the effect of orally administered this compound on the intrinsic ability of gastric tissue to produce prostaglandins.[2]

Objective: To determine if in vivo treatment with this compound alters the capacity of the gastric mucosa to synthesize prostaglandins when subsequently cultured ex vivo.

Methodology:

-

Animal Dosing: Rats are orally administered this compound sodium at therapeutic doses (e.g., 25, 100 mg/kg) or a vehicle control.

-

Tissue Collection: At a specified time after administration (e.g., 1-3 hours), the animals are euthanized, and their stomachs are promptly removed.

-

Mucosal Preparation: The glandular stomach is opened, and the mucosal layer is carefully scraped or dissected, weighed, and minced.

-

Ex Vivo Incubation: The minced mucosal tissue is incubated in a buffered solution (e.g., Krebs buffer) at 37°C for a defined period (e.g., 10-15 minutes) to allow for the endogenous synthesis of prostanoids from tissue precursors.

-

Sample Processing: The incubation is terminated (e.g., by adding indomethacin or placing on ice), and the mixture is homogenized and then centrifuged to obtain a clear supernatant.

-

Prostanoid Quantification: The concentrations of PGE2, PGI2 (measured as its stable metabolite 6-keto-PGF1α), and TXA2 (measured as its stable metabolite TXB2) in the supernatant are determined by specific immunoassays (ELISA or RIA).

-

Data Analysis: Prostanoid levels are normalized to the weight of the mucosal tissue (e.g., ng/g wet tissue) and compared between the vehicle-treated and this compound-treated groups to determine the effect on synthesis capacity.

Caption: Experimental Workflow for Ex Vivo Prostaglandin Synthesis Assay.

Conclusion and Implications

The evidence strongly indicates that this compound sodium exerts a significant stimulatory effect on the synthesis of cytoprotective prostaglandins PGE2 and PGI2 in the gastric mucosa.[1][2] The core mechanism is the enhanced release of the precursor, arachidonic acid, from cell membranes, a process linked to an this compound-induced increase in membrane fluidity.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that damage the gastric mucosa by inhibiting COX enzymes, this compound works upstream in the pathway to increase substrate availability, thereby bolstering a key mucosal defense system.

For researchers and drug development professionals, these findings highlight a valuable mechanism for gastroprotection that is distinct from acid suppression. The experimental protocols detailed herein provide a framework for evaluating novel cytoprotective agents that may target the prostaglandin synthesis pathway. Understanding this compound's mode of action can inform the development of new therapeutic strategies for managing peptic ulcer disease, gastritis, and drug-induced gastropathy.

References

- 1. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by this compound sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 4. The role of cyclooxygenase in gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase 1 is required for pH control at the mouse gastric surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of a combination of this compound sodium and cimetidine on experimentally induced gastric lesions and gastric mucosal resistance to ulcerogenic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. interscienceinstitute.com [interscienceinstitute.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Application Notes and Protocols for Ecabet Sodium in Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ecabet sodium in preclinical animal research, focusing on its application in models of gastrointestinal diseases. The following sections detail its mechanism of action, established dosages, and administration protocols derived from peer-reviewed studies.

Mechanism of Action

This compound sodium is a gastroprotective agent that enhances the defensive mechanisms of the gastric and intestinal mucosa.[1] Its mode of action is multifaceted and includes:

-

Increased Mucus and Bicarbonate Production: this compound sodium stimulates the secretion of mucus and bicarbonate, which form a protective layer shielding the epithelial cells from acidic environments.[1]

-

Prostaglandin Synthesis: It increases the production of prostaglandins (PGE2 and PGI2) in the gastric mucosa, which play a crucial role in maintaining mucosal integrity and blood flow.[1][2]

-

Inhibition of Pepsin: this compound sodium protects the gastric mucosal gel layer from degradation by pepsin.[3]

-

Anti-Helicobacter pylori Activity: It exhibits antimicrobial properties against Helicobacter pylori by inhibiting its urease activity, which is essential for the bacterium's survival in the acidic stomach environment.[4][5][6]

-

Wound Healing and Cellular Restitution: this compound sodium promotes the repair of damaged intestinal epithelial cells, partly through the activation of the ERK1/2 MAPK signaling pathway and the induction of COX-2.[7][8] It has been shown to accelerate the restitution of epithelial cells.[7]

Signaling Pathways

The therapeutic effects of this compound sodium are mediated through several signaling pathways. The diagram below illustrates the proposed mechanism for its role in promoting intestinal epithelial wound repair.

Diagram 1: this compound Sodium's Role in Intestinal Wound Repair

Dosage and Administration Data

The following tables summarize the dosages and administration routes of this compound sodium used in various animal models of gastrointestinal diseases.

Table 1: this compound Sodium Dosage in Rodent Models of Colitis

| Animal Model | Species | Administration Route | Dosage | Study Outcome |

| Dextran Sodium Sulfate (DSS)-Induced Colitis | Rat | Enema | Not specified | Therapeutic effect observed, with high binding affinity for damaged mucosa.[7] |

Table 2: this compound Sodium Dosage in Rodent Models of Esophagitis

| Animal Model | Species | Administration Route | Dosage | Study Outcome |

| Acute Mixed Reflux Esophagitis | Wistar Rat | Not specified | 10 mg/kg and 30 mg/kg | Significantly lower incidence and severity of esophagitis.[9] |

| Experimentally Induced Reflux Esophagitis | Rat | Not specified | 25 mg/kg (twice daily) | Significantly lower esophagitis lesion index and milder histopathological changes.[10] |

Table 3: this compound Sodium Dosage in Rodent Models of Gastric Ulcers and Mucosal Damage

| Animal Model | Species | Administration Route | Dosage | Study Outcome |

| General Gastric Mucosal Effects | Sprague-Dawley Rat | Oral | 25 mg/kg and 100 mg/kg | Dose-dependently increased gastric mucosal PGE2 levels.[2] |

| General Gastric Mucosal Effects | Sprague-Dawley Rat | Oral | 400 mg/kg | Significantly increased PGE2 synthesis in the duodenal mucosa.[2] |

| Aspirin-Induced Gastric Lesions | Rat | Oral | Not specified | Combination with cimetidine showed more potent inhibition of lesions than either drug alone.[11] |

Experimental Protocols

Below are detailed protocols for key experiments involving this compound sodium in animal research.

General Experimental Workflow for In Vivo Studies

Diagram 2: General In Vivo Experimental Workflow

Protocol 1: Induction of DSS-Induced Colitis and this compound Sodium Administration

Objective: To evaluate the therapeutic effect of this compound sodium enema on DSS-induced colitis in rats.[7]

Materials:

-

Male Sprague-Dawley rats

-

Dextran Sodium Sulfate (DSS)

-

This compound sodium

-

Phosphate-buffered saline (PBS)

-

Anesthesia (as per institutional guidelines)

-

Catheter for rectal administration

Procedure:

-

Induction of Colitis: Administer 5% (w/v) DSS in the drinking water to rats for 7 days.

-

Preparation of this compound Sodium Enema: Dissolve this compound sodium in PBS to the desired concentration.

-

Administration:

-

Lightly anesthetize the rats.

-

Gently insert a catheter intrarectally, 3 cm from the anus.

-

Administer the this compound sodium solution or vehicle (PBS).

-

Hold the rat in a head-down position for 1 minute to ensure retention of the enema.

-

-

Assessment: Monitor the rats daily for body weight, stool consistency, and rectal bleeding. At the end of the study period, euthanize the animals and collect the colon for macroscopic and histological examination.

Protocol 2: Induction of Reflux Esophagitis and Oral this compound Sodium Administration

Objective: To assess the effect of this compound sodium on acute mixed reflux esophagitis in rats.[9]

Materials:

-

Male Wistar rats

-

This compound sodium

-

Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium)

-

Surgical instruments for inducing reflux

-

Anesthesia

Procedure:

-

Induction of Reflux Esophagitis:

-

Anesthetize the rats.

-

Perform a laparotomy to expose the stomach and duodenum.

-

Ligate the pylorus and the transitional region between the forestomach and the glandular stomach to induce reflux of duodenal contents into the esophagus.

-

-

This compound Sodium Administration:

-

Prepare a suspension of this compound sodium in the chosen vehicle.

-

Administer the suspension orally via gavage at the desired dosages (e.g., 10 mg/kg and 30 mg/kg).[9]

-

-

Assessment: After a set period (e.g., 24 hours), euthanize the rats and excise the esophagus. Evaluate the incidence of macroscopic lesions, calculate an esophagitis index, and perform histopathological analysis.[9]

Protocol 3: Evaluation of Gastric Mucosal Prostaglandin Synthesis

Objective: To determine the effect of oral this compound sodium on gastric mucosal prostanoid production in rats.[2]

Materials:

-

Male Sprague-Dawley rats

-

This compound sodium

-

Vehicle

-

Reagents and equipment for prostaglandin E2 (PGE2) and prostacyclin (PGI2) measurement (e.g., ELISA kits)

Procedure:

-

This compound Sodium Administration:

-

Fast the rats overnight with free access to water.

-

Administer this compound sodium orally at various doses (e.g., 25, 100, 400 mg/kg).[2]

-

-

Tissue Collection:

-

At specified time points after administration (e.g., 1-3 hours), euthanize the rats.

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse the gastric mucosa with ice-cold saline.

-

Scrape the mucosal layer for analysis.

-

-

Prostaglandin Measurement:

-

Homogenize the mucosal scrapings.

-

Measure the levels of PGE2 and PGI2 (often measured as its stable metabolite, 6-keto-PGF1α) using appropriate assay methods.[2]

-

Concluding Remarks

This compound sodium has demonstrated significant gastroprotective and therapeutic effects in a variety of animal models of gastrointestinal diseases. The provided data and protocols serve as a starting point for researchers designing preclinical studies to further investigate its mechanisms and potential clinical applications. Investigators should adapt these protocols to their specific research questions and adhere to their institution's animal care and use guidelines.

References

- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 2. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic effects of this compound sodium, an antiulcer drug, on dextran sodium sulfate-induced ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound sodium on acute mixed reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound sodium on experimentally induced reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a combination of this compound sodium and cimetidine on experimentally induced gastric lesions and gastric mucosal resistance to ulcerogenic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing Ecabet Sodium Solutions for Laboratory Experiments

Introduction

Ecabet sodium, also known by its development codes TA-2711 and TA-2711E, is a gastroprotective agent derived from rosin.[1][2][3] It is primarily utilized in the treatment of gastric ulcers and gastritis.[][5] Its mechanism of action is multifaceted, involving the enhancement of mucosal defense mechanisms, anti-peptic activity, and inhibitory effects against Helicobacter pylori.[6][7][8] These properties make this compound sodium a compound of significant interest for researchers in gastroenterology, cell biology, and drug development. This document provides detailed protocols for the preparation and use of this compound sodium solutions in various laboratory settings.

Chemical and Physical Properties

This compound sodium is typically supplied as a stable powder.[] Understanding its fundamental properties is crucial for accurate solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇NaO₅S | [1][][9] |

| Molecular Weight | 402.5 g/mol | [1] |

| CAS Number | 86408-72-2 | [1][9] |

| Common Synonyms | TA-2711, TA-2711E, Sulfodehydroabietic acid monosodium salt | [1][2] |

| Appearance | Powder | [] |

| Purity | ≥98% (Varies by supplier) | [] |

Solubility and Stock Solution Preparation

The solubility of this compound sodium varies across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 2.1: Solubility of this compound Sodium

| Solvent | Solubility | Reference |

| DMSO | 30 - 80 mg/mL (up to 198.76 mM) | [2][9] |

| DMF | 25 mg/mL | [9] |

| Water | 16 mg/mL | [2] |

| PBS (pH 7.2) | 3 mg/mL | [9] |

| Ethanol | 3 mg/mL | [2][9] |

Protocol 2.1: Preparation of a 100 mM this compound Sodium Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment to prevent contamination, especially if the solution will be used in cell culture.

-

Weighing: Accurately weigh the desired amount of this compound sodium powder (MW = 402.5 g/mol ). For example, to prepare 1 mL of a 100 mM stock solution, weigh 40.25 mg of the powder.

-

Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL).

-

Solubilization: Vortex the solution thoroughly. To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[9] Ensure the powder is completely dissolved.

-

Sterilization (Optional): If required for the experiment (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2] Store as recommended in Section 3.

Protocol 2.2: Preparation of Working Solutions in Aqueous Media

-

Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Dilution: Dilute the stock solution to the final desired concentration using pre-warmed (37°C) sterile aqueous medium (e.g., PBS, cell culture medium). It is critical to add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation.

-

Final Concentration: For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous medium.

-

Usage: Use the freshly prepared working solution immediately for experiments. Do not store aqueous working solutions for extended periods unless their stability has been validated.

Stability and Storage

Proper storage is essential to maintain the integrity and activity of this compound sodium.

Table 3.1: Recommended Storage Conditions

| Form | Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [2] |

| Stock Solution (in DMSO) | -80°C | 1 year | [2] |

| Stock Solution (in DMSO) | -20°C | 1 month | [2][10] |

Key Stability Considerations:

-

Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions, as this can degrade the compound. Aliquoting is highly recommended.[2]

-

Chemical Incompatibilities: this compound sodium is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[10]

-

Light Sensitivity: Store in light-protected containers where possible.

Mechanism of Action and Signaling Pathways

This compound sodium exerts its effects through several mechanisms, including direct mucosal protection and modulation of cellular signaling pathways, particularly in response to inflammatory stimuli like H. pylori lipopolysaccharide (LPS).

Inhibition of H. pylori LPS-Induced Apoptosis this compound sodium can interact with H. pylori LPS, potentially blocking its ability to activate Toll-like receptor 4 (TLR4).[11] This prevents the downstream activation of inflammatory and apoptotic cascades, including the phosphorylation of TAK1 and the activation of caspases.[11]

Caption: Inhibition of the TLR4-mediated apoptotic pathway by this compound sodium.

Promotion of Intestinal Epithelial Wound Repair In intestinal epithelial cells, this compound sodium can prevent the delay of wound repair caused by oxidative stress (e.g., from H₂O₂).[12] This protective effect is mediated through the activation of the ERK1/2 MAPK pathway, leading to the induction of COX-2, which is involved in cell migration and proliferation.[12]

Caption: Pro-repair signaling pathway activated by this compound sodium.

Experimental Protocols and Applications

The following protocols are examples of how this compound sodium solutions can be applied in common laboratory assays.

Protocol 5.1: In Vitro Urease Inhibition Assay

This protocol assesses the ability of this compound sodium to inhibit the activity of urease, a key virulence factor of H. pylori.[9][13]

Caption: Workflow for an in vitro urease inhibition assay.

Methodology:

-

Reagents: Prepare purified urease (e.g., from jack bean), a urea solution, and a pH-adjusted buffer (e.g., citrate buffer, pH 4.5-5.0).[13]

-

Preparation: Prepare serial dilutions of this compound sodium in the reaction buffer. A known urease inhibitor like benzohydroxamic acid can be used as a positive control.[13]

-

Incubation: In a 96-well plate, add the urease enzyme to the wells containing the this compound sodium dilutions or controls. Incubate for a set period (e.g., 20 minutes) at 37°C to allow for binding.[13]

-

Reaction Initiation: Add the urea substrate to all wells to start the enzymatic reaction.

-

Measurement: After a further incubation period, stop the reaction and measure the amount of ammonia produced using a suitable method, such as the Berthelot (indophenol) reaction.

-

Analysis: Calculate the percentage of urease inhibition relative to the untreated control and determine the IC₅₀ value. The IC₅₀ for this compound sodium is reported to be 2.1-2.6 mg/mL at pH 5.[9]

Protocol 5.2: Cell-Based Wound Healing (Scratch) Assay

This assay measures the effect of this compound sodium on the migration and proliferation of epithelial cells, simulating wound repair.[12]

Caption: Workflow for a cell-based scratch wound healing assay.

Methodology:

-

Cell Culture: Culture intestinal epithelial cells (e.g., IEC-6) in a multi-well plate until they form a confluent monolayer.

-

Wound Creation: Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile pipette tip. Wash gently with PBS to remove dislodged cells.

-

Treatment: Replace the medium with fresh medium containing the desired concentration of this compound sodium (e.g., 2.5 mg/mL).[12] To model delayed repair, a stressor like H₂O₂ (e.g., 20 µM) can be co-administered.[12] Include an untreated control group.

-

Imaging: Immediately capture images of the scratch at multiple defined locations (T=0).

-

Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.

-

Final Imaging: After 24 hours, capture images at the same locations as T=0.

-

Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to quantify cell migration. Cell proliferation can be assessed separately using BrdU incorporation assays.[12]

Protocol 5.3: Preparation for In Vivo Oral Administration (Rodent Model)

For in vivo studies, this compound sodium is typically administered orally.

Methodology:

-

Vehicle Selection: this compound sodium can be suspended in an appropriate vehicle such as distilled water or a 0.5% carboxymethyl cellulose (CMC) solution for oral gavage.

-

Preparation: Calculate the total amount of this compound sodium needed based on the dosage, number of animals, and dosing volume. A common dosage in rats is 25-100 mg/kg.[9]

-

Suspension: Weigh the this compound sodium powder and gradually add the vehicle while triturating with a mortar and pestle to create a uniform suspension.

-

Administration: Administer the suspension to the animals via oral gavage at the calculated volume. Ensure the suspension is well-mixed before drawing each dose.

Summary of Experimental Concentrations

The effective concentration of this compound sodium varies significantly depending on the experimental model.

Table 6.1: Exemplary Concentrations for Various Assays

| Experimental Model | Application | Concentration / Dosage | Reference |

| Biochemical Assay | H. pylori Urease Inhibition | 2.1 - 2.6 mg/mL (IC₅₀ at pH 5) | [9] |

| Cell Culture | Inhibition of H. pylori adhesion (MKN-28 cells) | 1 - 2 mg/mL | [9] |

| Cell Culture | Wound Repair (IEC-6 cells) | 2.5 mg/mL | [12] |

| Cell Culture | Inhibition of LPS-induced apoptosis | 10 mg/mL | [11] |

| In Vivo | Gastric Protection (Rats, p.o.) | 25 - 100 mg/kg | [9] |

| In Vivo | Hair Cell Protection (Zebrafish) | 5 - 80 µg/mL | [] |

| Clinical Trials | H. pylori Eradication (Humans) | 1.0 g, twice daily | [14] |

| Clinical Trials | Functional Dyspepsia (Humans) | 1.5 g, twice daily | [8] |

References

- 1. This compound sodium | C20H27NaO5S | CID 23663982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. CN104086465A - Method for preparing this compound sodium - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 7. Preventive effect of this compound sodium on low-dose aspirin-induced small intestinal mucosal injury: a randomized, double-blind, pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.glpbio.com [file.glpbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of anti-urease action by the anti-ulcer drug this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Assessment of Ecabet's Gastroprotective Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecabet sodium is a gastroprotective agent that enhances the mucosal defense mechanisms of the stomach.[1][2] Unlike anti-secretory agents that primarily focus on reducing gastric acid, this compound sodium's mode of action is multifaceted. It works by stimulating the production of protective prostaglandins, increasing the secretion of gastric mucus and bicarbonate, inhibiting the enzymatic activity of pepsin, and exhibiting antimicrobial properties against Helicobacter pylori.[1][2][3] These actions collectively contribute to the protection of the gastric mucosa from various insults and promote the healing of ulcers.

These application notes provide detailed protocols for three common in vivo models used to assess the gastroprotective efficacy of this compound sodium: the ethanol-induced gastric ulcer model, the nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy model, and the stress-induced gastric lesion model.

Data Presentation

The following table summarizes quantitative data on the gastroprotective effects of this compound sodium in various in vivo models.

| Experimental Model | Species | Key Parameters Measured | Treatment Group | Result | Percentage Change from Control | Reference |

| Prostaglandin Synthesis | Rat | Gastric Mucosal PGE2 Levels | This compound Sodium (25 mg/kg, p.o.) | Dose-dependent increase | - | [1] |

| Prostaglandin Synthesis | Rat | Gastric Mucosal PGE2 Levels | This compound Sodium (100 mg/kg, p.o.) | Dose-dependent increase | - | [1] |

| Pepsin-Induced Mucus Degradation | Rat | Pepsin-induced release of hexosamine | This compound Sodium | Reduced release | - | [4] |

| Reflux Esophagitis | Rat | Esophagitis Lesion Index | Control | 32.6 ± 7.2 | - | [5] |

| Reflux Esophagitis | Rat | Esophagitis Lesion Index | This compound Sodium (25 mg/kg, b.i.d.) | 1.89 ± 0.73 | ↓ 94.2% | [5] |

| Reflux Esophagitis | Rat | Incidence of Esophagitis | Control | 100% (9/9) | - | [5] |

| Reflux Esophagitis | Rat | Incidence of Esophagitis | This compound Sodium (25 mg/kg, b.i.d.) | 55.6% (5/9) | ↓ 44.4% | [5] |

| Chronic Acid Reflux Esophagitis | Rat | Number of Ulcers | Esophagitis Group | 9.0 ± 3.5 | - | [6] |

| Chronic Acid Reflux Esophagitis | Rat | Number of Ulcers | This compound Sodium Group | 5.4 ± 2.5 | ↓ 40% | [6] |

| Acute Mixed Reflux Esophagitis | Rat | Incidence of Esophagitis | AMRE Rats | 100% | - | [7] |

| Acute Mixed Reflux Esophagitis | Rat | Incidence of Esophagitis | This compound Sodium (10 mg/kg) | 40% | ↓ 60% | [7] |

| Acute Mixed Reflux Esophagitis | Rat | Incidence of Esophagitis | This compound Sodium (30 mg/kg) | 20% | ↓ 80% | [7] |

| Acute Mixed Reflux Esophagitis | Rat | Esophagitis Index (Median) | AMRE Rats | 58.2 | - | [7] |

| Acute Mixed Reflux Esophagitis | Rat | Esophagitis Index (Median) | This compound Sodium (10 mg/kg) | 0 | ↓ 100% | [7] |

| Acute Mixed Reflux Esophagitis | Rat | Esophagitis Index (Median) | This compound Sodium (30 mg/kg) | 0 | ↓ 100% | [7] |

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective effects of a compound against the necrotizing action of absolute ethanol.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound sodium

-

Absolute ethanol

-

Vehicle (e.g., distilled water or 1% carboxymethyl cellulose)

-

Oral gavage needles

-

Dissecting tools

-

Formalin solution (10%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ulcer scoring scale

Protocol:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Grouping and Dosing:

-

Divide the animals into at least three groups:

-

Control Group: Administer the vehicle orally.

-

Ethanol Group: Administer the vehicle orally.

-

This compound Sodium Group: Administer this compound sodium (e.g., 25, 50, 100 mg/kg) orally.

-

-

-

Ulcer Induction: One hour after the administration of the vehicle or this compound sodium, induce gastric ulcers by oral administration of absolute ethanol (1 mL/200 g body weight) to the Ethanol and this compound Sodium groups.

-

Euthanasia and Stomach Excision: One hour after ethanol administration, euthanize the rats by cervical dislocation.

-

Macroscopic Evaluation:

-

Open the stomach along the greater curvature and rinse gently with PBS to remove gastric contents.

-

Pin the stomach flat on a corkboard and examine for the presence of gastric lesions in the glandular region.

-

Calculate the Ulcer Index (UI) by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.

-

The percentage of inhibition is calculated as: [(UI_control - UI_treated) / UI_control] x 100.

-

NSAID-Induced Gastropathy Model in Rats

This model assesses the ability of a compound to protect against gastric damage induced by nonsteroidal anti-inflammatory drugs, such as aspirin or indomethacin.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound sodium

-

Aspirin (or Indomethacin)

-

Vehicle (e.g., 1% gum acacia in distilled water)

-

Oral gavage needles

-

Dissecting tools

-

Formalin solution (10%)

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

-

Grouping and Dosing:

-

Divide the animals into at least three groups:

-

Control Group: Administer the vehicle orally.

-

NSAID Group: Administer the vehicle orally.

-

This compound Sodium Group: Administer this compound sodium (e.g., 50, 100, 200 mg/kg) orally.

-

-

-

Ulcer Induction: Thirty minutes after the administration of the vehicle or this compound sodium, induce gastric ulcers by oral administration of aspirin (e.g., 200 mg/kg) or subcutaneous injection of indomethacin (e.g., 30 mg/kg).

-

Euthanasia and Stomach Excision: Four hours after NSAID administration, euthanize the rats.

-

Macroscopic and Microscopic Evaluation:

-

Excise the stomach and open it along the greater curvature.

-

Calculate the Ulcer Index as described in the ethanol-induced ulcer model.

-

For histological examination, fix a portion of the gastric tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Water Immersion Restraint Stress-Induced Gastric Lesion Model

This model evaluates the protective effects of a compound against stress-induced gastric damage, which involves both physiological and psychological stressors.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound sodium

-

Vehicle

-

Restraint cages

-

Water bath maintained at 23°C

-

Dissecting tools

-

Formalin solution (10%)

Protocol:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Grouping and Dosing:

-

Divide the animals into at least three groups:

-

Control Group: Administer the vehicle orally.

-

Stress Group: Administer the vehicle orally.

-

This compound Sodium Group: Administer this compound sodium (e.g., 100, 200, 400 mg/kg) orally.

-

-

-

Stress Induction: One hour after drug administration, place the rats in individual restraint cages and immerse them vertically in a water bath at 23°C to the level of the xiphoid process for 7 hours.

-

Euthanasia and Stomach Excision: After the stress period, immediately euthanize the rats.

-

Evaluation of Gastric Lesions:

-

Excise the stomach and calculate the Ulcer Index as previously described.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound Sodium's Gastroprotective Effects.

Caption: General Experimental Workflow for In Vivo Models.

References

- 1. Effects of this compound sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 3. Mucosal protective effects of this compound sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound sodium on experimentally induced reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. Effects of this compound sodium on acute mixed reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Designing Combination Therapy Studies with Ecabet Sodium for Helicobacter pylori Eradication: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting preclinical and clinical studies to evaluate combination therapies incorporating ecabet sodium for the eradication of Helicobacter pylori.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of chronic gastritis, peptic ulcers, and gastric cancer.[1][2] Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor, are facing declining efficacy due to increasing antibiotic resistance.[3] this compound sodium, a gastroprotective agent, has demonstrated direct anti-H. pylori activity and has been investigated as an adjunct in eradication regimens to improve cure rates.[4][5][6][7][8][9]

The multifaceted mechanism of action of this compound sodium against H. pylori includes:

-

Inhibition of Urease Activity: this compound sodium irreversibly inhibits H. pylori urease, an enzyme crucial for neutralizing gastric acid and enabling bacterial survival in the stomach.[4][10]

-

Bactericidal Activity: It exhibits direct bactericidal effects against H. pylori, particularly under acidic conditions.[11][12]

-

Inhibition of Bacterial Adhesion: this compound sodium hinders the adhesion of H. pylori to gastric epithelial cells, a critical initial step in the infection process.[13][14]

-

Anti-inflammatory Effects: It can suppress the inflammatory response induced by H. pylori infection, for instance by inhibiting lipopolysaccharide (LPS)-induced activation of NADPH oxidase 1 and apoptosis in gastric mucosal cells, and by reducing the production of reactive oxygen species and interleukin-8 by neutrophils.[15][16][17]

These diverse mechanisms make this compound sodium a promising candidate for inclusion in combination therapies to enhance the eradication of H. pylori and potentially overcome antibiotic resistance.

Data Presentation: Efficacy of this compound Sodium in Combination Therapies

The following tables summarize the quantitative data from clinical studies evaluating the efficacy of this compound sodium in various combination therapy regimens for H. pylori eradication.

Table 1: Dual Therapy with and without this compound Sodium

| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |

| LA | Lansoprazole (30 mg o.d.) + Amoxicillin (750 mg b.d.) | 2 weeks | 43% | 42% | [18] |

| LA1E | Lansoprazole (30 mg o.d.) + Amoxicillin (750 mg b.d.) + this compound Sodium (1 g b.d.) | 2 weeks | 62% | 57% | [18] |

| LA2E | Lansoprazole (30 mg o.d.) + Amoxicillin (750 mg b.d.) + this compound Sodium (2 g b.d.) | 2 weeks | 79% | 79% | [18] |

Table 2: Triple Therapy with and without this compound Sodium

| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |

| Group A | Standard Triple Therapy (details not specified) | Not specified | 78.8% | 72.1% | [6] |

| Group B | Standard Triple Therapy + this compound Sodium | Not specified | 88.6% | 78.9% | [6] |

| EAC | This compound Sodium (1 g b.d.) + Amoxicillin (500 mg t.d.s.) + Clarithromycin (400 mg b.d.) | 2 weeks | 88% | 85% | [5] |

| LAC | Lansoprazole (30 mg o.m.) + Amoxicillin (500 mg t.d.s.) + Clarithromycin (400 mg b.d.) | 2 weeks | 91% | 85% | [5] |

Table 3: Quadruple Therapy with this compound Sodium

| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |

| This compound Sodium Quadruple Therapy | This compound Sodium + Omeprazole + Amoxicillin + Clarithromycin (dosages not specified) | 10 days | 75.4% | 68.4% | [9] |

| Bismuth Quadruple Therapy | Bismuth + Omeprazole + Amoxicillin + Clarithromycin (dosages not specified) | 10 days | 77.0% | 68.0% | [9] |

Table 4: Rescue Therapy with this compound Sodium

| Therapy Group | Regimen | Duration | Eradication Rate (Per-Protocol) | Eradication Rate (Intention-to-Treat) | Reference |

| LAC | Lansoprazole (30 mg b.i.d.) + Amoxicillin (750 mg b.i.d.) + Clarithromycin (200 mg b.i.d.) | 1 week | 20.0% | 20.0% | [8] |

| LAC2E | Lansoprazole (30 mg b.i.d.) + Amoxicillin (750 mg b.i.d.) + Clarithromycin (200 mg b.i.d.) + this compound Sodium (2 g b.i.d.) | 1 week | 17.4% | 16.0% | [8] |

| LA2E | Lansoprazole (30 mg b.i.d.) + Amoxicillin (750 mg b.i.d.) + this compound Sodium (2 g b.i.d.) | 2 weeks | 85.7% | 75.0% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound sodium in combination therapies against H. pylori.

In Vitro Assays

Objective: To determine the lowest concentration of this compound sodium, alone and in combination with antibiotics, that inhibits the visible growth of H. pylori.

Materials:

-

H. pylori strains (reference and clinical isolates)

-

Brucella agar or Wilkins-Chalgren agar supplemented with 10% sheep blood

-

Brucella broth

-

This compound sodium

-

Antibiotics (e.g., amoxicillin, clarithromycin, metronidazole)

-

96-well microtiter plates

-

Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)

-

Steers apparatus (for agar dilution)

-

Etest strips (optional)

Protocol (Agar Dilution Method):

-

Prepare a series of agar plates containing two-fold serial dilutions of this compound sodium and/or the selected antibiotic.

-

Culture H. pylori on non-selective blood agar plates for 48-72 hours under microaerobic conditions.

-

Prepare a bacterial suspension in Brucella broth to a McFarland standard of 3.

-

Using a Steers apparatus, inoculate the prepared agar plates with the bacterial suspension.

-

Incubate the plates at 37°C in a microaerobic atmosphere for 48-72 hours.

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.[19]

Protocol (Broth Microdilution Method):

-

Prepare two-fold serial dilutions of this compound sodium and/or the selected antibiotic in Brucella broth in a 96-well plate.

-

Inoculate each well with a standardized H. pylori suspension.

-

Incubate the plate at 37°C under microaerobic conditions for 48-72 hours.

-

The MIC is determined as the lowest concentration with no visible turbidity.

Objective: To assess the inhibitory effect of this compound sodium on the urease activity of H. pylori.

Materials:

-

Intact H. pylori cells or a crude urease enzyme preparation

-

Urea solution

-

Phosphate buffer (pH 5.0 and pH 8.0)

-

This compound sodium

-

Method for ammonia quantification (e.g., colorimetric assay)

Protocol:

-

Prepare a reaction mixture containing the H. pylori cells or urease preparation, phosphate buffer, and varying concentrations of this compound sodium.

-

Initiate the reaction by adding the urea solution.

-

Incubate the mixture at 37°C for a defined period.

-

Measure the amount of ammonia produced.

-

Calculate the percentage of urease inhibition relative to a control without this compound sodium.[10][20]

Objective: To evaluate the effect of this compound sodium on the adhesion of H. pylori to gastric epithelial cells.

Materials:

-

Gastric epithelial cell lines (e.g., MKN-28, MKN-45)

-

H. pylori strains

-

Cell culture medium

-

This compound sodium

-

Enzyme-linked immunosorbent assay (ELISA) reagents or fluorescence microscopy setup

Protocol (ELISA-based):

-

Seed gastric epithelial cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells and/or the H. pylori suspension with varying concentrations of this compound sodium.

-

Add the H. pylori suspension to the cell monolayer and incubate to allow for adhesion.

-

Wash the wells to remove non-adherent bacteria.

-

Lyse the cells and quantify the adherent bacteria using an ELISA targeting a specific H. pylori antigen.[13][14]

Objective: To investigate the effect of this compound sodium on H. pylori-induced neutrophil activation.

Materials:

-

Isolated human neutrophils

-

H. pylori strains

-

This compound sodium

-

Fluorescent probe for reactive oxygen species (ROS) detection (e.g., DCFH-DA)

-

ELISA kit for Interleukin-8 (IL-8) quantification

-

Flow cytometer

Protocol:

-

Isolate neutrophils from human blood.

-

Incubate the neutrophils with H. pylori in the presence or absence of varying concentrations of this compound sodium.

-

For ROS measurement, load the cells with a fluorescent probe and measure the fluorescence intensity using a flow cytometer.

-

For IL-8 measurement, collect the supernatant after incubation and quantify the IL-8 concentration using an ELISA kit.[16][17][21]

In Vivo Model: H. pylori Infection in Mice

Objective: To evaluate the in vivo efficacy of this compound sodium combination therapy in a mouse model of H. pylori infection.

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6)

-

Mouse-adapted H. pylori strain (e.g., SS1)

-

Oral gavage needles

-

This compound sodium and antibiotic formulations for oral administration

Protocol:

-

Infection: Inoculate mice intragastrically with a suspension of a mouse-colonizing H. pylori strain (e.g., ≥10⁵ colony-forming units).[1]

-

Treatment: After a period to establish chronic infection (e.g., 4-8 weeks), administer the this compound sodium-containing combination therapy or control treatments orally for a specified duration (e.g., 7-14 days).

-

Assessment of Colonization:

-

Viable Counting: At the end of the treatment period, euthanize the mice, excise the stomachs, homogenize the tissue, and plate serial dilutions on selective agar to determine the number of colony-forming units (CFU) per gram of stomach tissue.[1]

-

Quantitative PCR (qPCR): Extract DNA from stomach tissue and perform qPCR to quantify the amount of H. pylori DNA relative to a mouse housekeeping gene.[18]

-

-

Histological Analysis: Fix a portion of the stomach in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for inflammation scoring and Warthin-Starry silver stain to visualize H. pylori.[1][22]